![molecular formula C20H16N4O3S2 B280794 4-ETHYL-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE](/img/structure/B280794.png)
4-ETHYL-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE
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Overview
Description
4-ETHYL-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C20H16N4O3S2 . This compound features a triazole ring, which is known for its significant role in pharmaceuticals and agrochemicals due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE involves multiple steps. One common method includes the reduction of a precursor compound using DIBAL-H, followed by the conversion of the hydroxyl group into a tosyl moiety. This intermediate is then treated with sodium azide to afford the corresponding azide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using reagents like DIBAL-H.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: DIBAL-H is frequently used for reduction reactions.
Substitution: Sodium azide is used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to various oxidized derivatives, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
4-ETHYL-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic properties due to its enzyme inhibitory activity.
Industry: Utilized in the development of new materials and as a component in various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It binds to the active site of enzymes such as carbonic anhydrase-II, thereby inhibiting their activity. This binding is facilitated by the triazole ring, which interacts with the active site residues of the enzyme .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-oxo-3-(1H-1,2,4-triazol-5-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide
- 1,4-dimethyl-1H-1,2,4-triazol-4-ium iodide
Uniqueness
Compared to similar compounds, 4-ETHYL-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is unique due to its specific structural configuration, which enhances its binding affinity to certain enzymes. This makes it a more potent inhibitor compared to its analogs.
Properties
Molecular Formula |
C20H16N4O3S2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(NZ)-4-ethyl-N-[4-oxo-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C20H16N4O3S2/c1-2-13-7-9-14(10-8-13)29(26,27)24-17-11-18(28-20-21-12-22-23-20)19(25)16-6-4-3-5-15(16)17/h3-12H,2H2,1H3,(H,21,22,23)/b24-17- |
InChI Key |
MRJFSYVZVJCLMM-ULJHMMPZSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC=NN4 |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SC4=NC=NN4 |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC=NN4 |
Origin of Product |
United States |
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